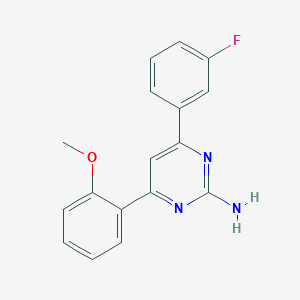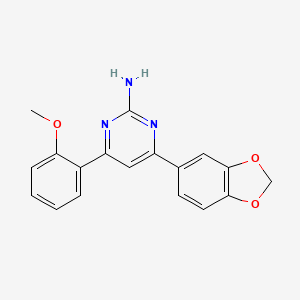
4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, 3,4-dimethoxybenzyl cyanide, was synthesized through a three-step process involving decarboxylation, aldoxime reaction, and dehydration .
Molecular Structure Analysis
The molecular structure of a compound similar to the one , “3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one”, was studied using various spectroscopic techniques. The study reported that the compound remained stable up to 150 °C and then started decomposing .
Chemical Reactions Analysis
In a study, lignin peroxidase (LiP) was found to catalyze the C–C cleavage of a propenyl side chain, producing veratraldehyde (VAD) from 1-(3′,4′-dimethoxyphenyl) propene (DMPP) .
Aplicaciones Científicas De Investigación
4-(3,4-DMPP)-6-PP has been studied for its potential therapeutic benefits in diseases such as Alzheimer’s and Parkinson’s, as well as its ability to act as a neuroprotective agent. Additionally, 4-(3,4-DMPP)-6-PP has been used in a variety of laboratory experiments, such as in the investigation of the biochemical and physiological effects of various compounds. Studies have also suggested that 4-(3,4-DMPP)-6-PP has the potential to be used as an anti-inflammatory agent and to treat certain types of cancer.
Mecanismo De Acción
The mechanism of action of 4-(3,4-DMPP)-6-PP is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, 4-(3,4-DMPP)-6-PP has been shown to have antioxidant and anti-apoptotic properties, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects
Studies have suggested that 4-(3,4-DMPP)-6-PP may have a variety of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and anti-apoptotic properties, as well as the ability to inhibit the activity of certain enzymes. Additionally, 4-(3,4-DMPP)-6-PP has been shown to have neuroprotective effects, as well as the potential to be used as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(3,4-DMPP)-6-PP in laboratory experiments has several advantages. For instance, it is a relatively easy compound to synthesize, and it is relatively stable in aqueous solutions, making it ideal for use in a variety of experiments. Additionally, 4-(3,4-DMPP)-6-PP has been shown to have a wide range of potential therapeutic benefits, making it a useful compound for studying the biochemical and physiological effects of various compounds.
However, there are also some limitations to using 4-(3,4-DMPP)-6-PP in laboratory experiments. For instance, the mechanism of action of the compound is not yet fully understood, which may limit its use in certain experiments. Additionally, the compound is not approved for medical use, so researchers may need to take extra precautions when using it in experiments.
Direcciones Futuras
As 4-(3,4-DMPP)-6-PP has been shown to have a wide range of potential therapeutic benefits, there are numerous potential future directions for research. For instance, further studies could be conducted to investigate the compound’s mechanism of action and to determine its potential therapeutic benefits in different diseases. Additionally, further research could be conducted to investigate the compound’s potential as an anti-cancer agent and its ability to act as a neuroprotective agent. Finally, further research could be conducted to investigate the compound’s potential as an anti-inflammatory agent and to determine its ability to inhibit the activity of certain enzymes.
Métodos De Síntesis
4-(3,4-DMPP)-6-PP can be synthesized by a two-step process that involves the reaction of 2-amino-3,4-dimethoxy-6-phenylpyrimidine with dimethylformamide dimethylacetal. In the first step of the reaction, the dimethylformamide dimethylacetal is reacted with 2-amino-3,4-dimethoxy-6-phenylpyrimidine in the presence of a base catalyst, such as potassium carbonate. This reaction results in the formation of the desired product, 4-(3,4-DMPP)-6-PP.
Safety and Hazards
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-22-16-9-8-13(10-17(16)23-2)15-11-14(20-18(19)21-15)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISJORSLZSAWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

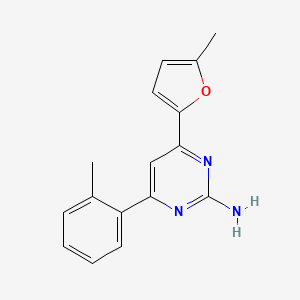
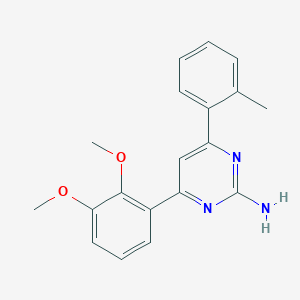
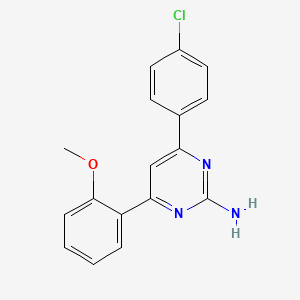
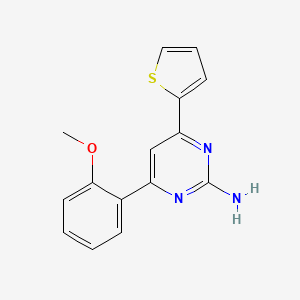
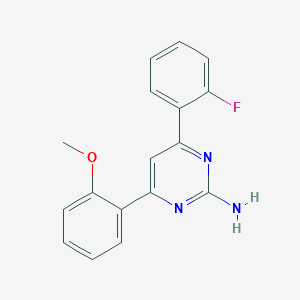

![4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine](/img/structure/B6347855.png)
